molecular formula C12H18N2 B074495 N,2-dimethyl-1-methylimino-1-phenylpropan-2-amine CAS No. 1134-15-2

N,2-dimethyl-1-methylimino-1-phenylpropan-2-amine

Cat. No.: B074495
CAS No.: 1134-15-2
M. Wt: 190.28 g/mol
InChI Key: OGBMWWXYLZHVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2-dimethyl-1-methylimino-1-phenylpropan-2-amine is an organic compound with a complex structure that includes a phenyl ring, a methylimino group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-1-methylimino-1-phenylpropan-2-amine typically involves the reaction of benzaldehyde with methylamine and acetone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is then reduced to yield the final product. The reaction conditions often include the use of a catalyst such as hydrochloric acid and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-1-methylimino-1-phenylpropan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like ethanol.

Major Products Formed

    Oxidation: Corresponding oxides and ketones.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,2-dimethyl-1-methylimino-1-phenylpropan-2-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,2-dimethyl-1-methylimino-1-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-phenylpropan-2-amine: Similar structure but lacks the methylimino group.

    N,N-Dimethyl-1-phenylpropan-2-amine: Similar structure but lacks the methylimino group.

    1-Phenyl-2-propanamine: Similar structure but lacks both the dimethylamino and methylimino groups.

Uniqueness

N,2-dimethyl-1-methylimino-1-phenylpropan-2-amine is unique due to the presence of both the dimethylamino and methylimino groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1134-15-2

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N,2-dimethyl-1-methylimino-1-phenylpropan-2-amine

InChI

InChI=1S/C12H18N2/c1-12(2,14-4)11(13-3)10-8-6-5-7-9-10/h5-9,14H,1-4H3

InChI Key

OGBMWWXYLZHVGJ-UHFFFAOYSA-N

SMILES

CC(C)(C(=NC)C1=CC=CC=C1)NC

Canonical SMILES

CC(C)(C(=NC)C1=CC=CC=C1)NC

1134-15-2

Synonyms

N,2-dimethyl-1-methylimino-1-phenyl-propan-2-amine

Origin of Product

United States

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